molecular formula C21H31FO3 B12808705 9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one CAS No. 32752-30-0

9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one

Cat. No.: B12808705
CAS No.: 32752-30-0
M. Wt: 350.5 g/mol
InChI Key: DWOBOIHVETVJBV-MVINOYJNSA-N
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Chemical Reactions Analysis

9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of genes associated with muscle growth, bone density, and secondary sexual characteristics .

Comparison with Similar Compounds

9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine and hydroxyl substitutions, which confer distinct chemical and biological properties compared to other steroids .

Properties

CAS No.

32752-30-0

Molecular Formula

C21H31FO3

Molecular Weight

350.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-10,13,16,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H31FO3/c1-12-9-16-15-6-5-13-10-14(23)7-8-18(13,2)21(15,22)17(24)11-19(16,3)20(12,4)25/h10,12,15-17,24-25H,5-9,11H2,1-4H3/t12-,15+,16+,17+,18+,19+,20+,21+/m1/s1

InChI Key

DWOBOIHVETVJBV-MVINOYJNSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C)O)C)O)F)C

Origin of Product

United States

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